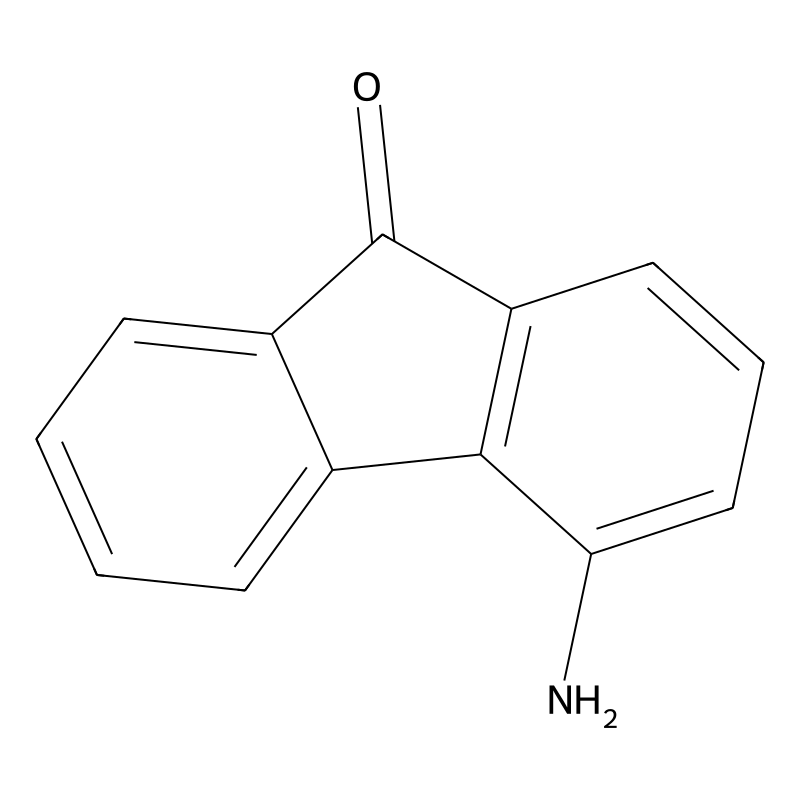4-Amino-9-fluorenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Due to the presence of the amino group, 4-Amino-9-fluorenone might be a useful building block for the synthesis of more complex organic molecules. Its reactive amine group could participate in various coupling reactions to create new carbon-carbon or carbon-nitrogen bonds.
Fluorescent Probes
The fluorenone core in 4-Amino-9-fluorenone exhibits fluorescence properties. PubChem: This suggests potential applications in developing fluorescent probes for biological studies. By attaching specific targeting molecules to the amino group, researchers might create probes that bind to specific cellular components and light up under fluorescence microscopy.
Material Science
Fluorenone derivatives are known for their interesting electronic and photophysical properties, finding applications in organic electronics and optoelectronic devices. ScienceDirect 4-Amino-9-fluorenone, with its combination of an aromatic core and an amino group, might be of interest for further exploration in material science research.
4-Amino-9-fluorenone is an organic compound characterized by the presence of an amino group attached to the fourth position of the fluorenone structure. Its chemical formula is , and it has a molecular weight of 197.23 g/mol. This compound appears as a yellow solid and is notable for its fluorescent properties, making it useful in various chemical and biological applications.
- Oxidation: This compound can be oxidized to form various derivatives, such as 4-nitro-9-fluorenone, using strong oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
- Reduction: It can be reduced to 4-amino-9-fluorenol utilizing reducing agents such as sodium borohydride or lithium aluminum hydride under mild conditions.
- Substitution: The amino group in 4-amino-9-fluorenone can undergo substitution reactions, allowing for the introduction of different functional groups through reactions with halogens or alkylating agents.
Research indicates that 4-amino-9-fluorenone exhibits significant biological activity. It has been utilized as a fluorescent probe in studies of protein-ligand interactions and enzyme activities, facilitating the understanding of these biological processes. Additionally, its ability to bind to various molecular targets suggests potential therapeutic applications, although specific medicinal uses are still being explored.
There are several established methods for synthesizing 4-amino-9-fluorenone:
- Reduction of 4-Nitro-9-fluorenone: This method involves reducing 4-nitro-9-fluorenone using reducing agents like tin and hydrochloric acid or through catalytic hydrogenation. This process is typically conducted under mild conditions and yields high purity.
- Amination of 9-Fluorenone: Another synthesis route involves the direct amination of 9-fluorenone with ammonia or amines in the presence of catalysts such as palladium or copper, requiring elevated temperatures and pressures to achieve optimal yields.
In industrial settings, the reduction method is often preferred due to its simplicity and cost-effectiveness, allowing for large-scale production with consistent quality.
4-Amino-9-fluorenone has diverse applications across various fields:
- Organic Synthesis: It serves as a building block in the synthesis of dyes, pigments, and other complex organic molecules due to its reactivity and structural properties.
- Biological Research: The compound is used as a fluorescent probe for studying interactions between proteins and ligands, enhancing our understanding of biochemical pathways.
- Industrial Uses: In industry, it finds application in the production of polymers and resins due to its stability and reactive nature.
The interaction studies involving 4-amino-9-fluorenone focus on its binding capabilities with proteins and enzymes. The mechanism typically involves the alteration of protein conformation upon binding, which can influence enzymatic activity or ligand affinity. These interactions are crucial for understanding its potential therapeutic roles and applications in drug design.
Several compounds share structural similarities with 4-amino-9-fluorenone. A comparison highlights its unique features:
| Compound | Structure Description | Unique Features |
|---|---|---|
| 9-Fluorenone | Parent compound without amino group | Lacks amino functionality; serves as a precursor. |
| 4-Nitro-9-fluorenone | Contains a nitro group at the fourth position | Used as a precursor in synthesis; different reactivity profile. |
| 4-Methoxy-9-fluorenone | Contains a methoxy group at the fourth position | Exhibits different solubility and reactivity compared to amino derivatives. |
Uniqueness: The presence of the amino group in 4-amino-9-fluorenone imparts distinct chemical and biological properties that enhance its versatility in
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






